4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid, also known by its CAS number 179174-79-9, is a chemical compound that falls under the category of organic compounds. This compound is characterized by its unique structure, which includes an acetyloxy group and a methylsulfonyl group attached to a phenylbutenoic acid framework. The molecular formula of this compound is , and it has a molecular weight of approximately 374.41 g/mol .
This compound is classified as an organic acid due to the presence of the carboxylic acid functional group in its structure. It is often studied for its potential applications in pharmaceuticals and organic synthesis. The source of information regarding this compound includes chemical databases and academic literature that provide insights into its properties and applications.
The synthesis of 4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid can be described as follows:
Key structural data includes:
4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid can undergo various chemical reactions typical for organic acids, including:
These reactions are influenced by the electronic properties imparted by the methylsulfonyl group, which can stabilize negative charges during reaction mechanisms.
The proposed mechanism may involve:
Some physical properties include:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) can be used to confirm structural integrity and purity.
4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and utility in scientific research.
The development of 4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid (CAS 179174-79-9) exemplifies the strategic evolution of α,β-unsaturated carbonyl systems as privileged scaffolds in medicinal chemistry. Its structural framework emerges from three decades of research into functionalized butenoic acid derivatives, which gained prominence following the discovery of pharmacologically active enol esters and sulfone-containing molecules in the late 20th century [1] [5]. The compound's architecture combines critical pharmacophoric elements: a phenylbutenoyl core reminiscent of anti-inflammatory agents like the 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-ylamino)-4-oxobut-2-enoates investigated for analgesic activity, a methylsulfonylphenyl moiety recognized for enhancing target binding through sulfone-oxygen interactions, and an acetyloxy group that modulates electronic properties and serves as a potential prodrug conversion site [5] [6]. This intentional molecular design reflects the broader historical shift from natural product isolation to rational synthetic approaches observed in drugs like aspirin – originally derived from willow bark salicin but optimized through synthetic acetylation to enhance stability and therapeutic properties [5].
Table 1: Core Structural Features and Historical Analogues
| Structural Element | Function | Historical Precedent |
|---|---|---|
| α,β-unsaturated carboxylic acid | Michael acceptor & metal chelation | 4-Oxo-4-phenyl-but-2-enoic acid (CAS 60341-39-1) [7] |
| 4-Methylsulfonylphenyl | Hydrogen-bond acceptor domain | COX-2 inhibitor pharmacophores (e.g., Celecoxib) |
| Acetyloxy group | Metabolic lability modulator | Acetylsalicylic acid (Aspirin prodrug strategy) [5] |
This compound serves as a versatile molecular platform enabling diverse synthetic transformations critical to modern drug discovery. Its chemical reactivity profile contains three key sites for modification: (1) The electron-deficient α,β-unsaturated system undergoes Michael additions and nucleophilic conjugate additions, permitting C-C and C-heteroatom bond formation; (2) The acetyloxy group provides a site for hydrolysis-condensation sequences or transesterification reactions; (3) The methylsulfonyl moiety facilitates transition metal-catalyzed cross-coupling reactions or serves as a directing group for regioselective functionalization [1] [2] [6]. These features establish its utility in constructing complex molecules, particularly in developing compounds with multifunctional pharmacological profiles.
Notably, structural analogs of this butenoic acid derivative have demonstrated pronounced bioactivity in preclinical models. Molecules featuring the 4-oxobut-2-enoic acid backbone have been systematically modified to yield compounds with significant anti-inflammatory effects, exemplified by substituted 2-[2-(diarylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enehydrazides that inhibit pro-inflammatory cytokines [6]. Furthermore, the vinylogous acylhydrazone system accessible through condensation of the carbonyl group enables the synthesis of nitrogen-containing heterocycles – a strategy employed in developing novel thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives investigated as PARP-1 inhibitors for oncology applications [6].
Table 2: Synthetic Applications and Derived Pharmacophores
| Reaction Type | Product Class | Therapeutic Area |
|---|---|---|
| Intramolecular cyclization | 3-Hydrazonofuran-2(3H)-ones | Anti-inflammatory agents [6] |
| Condensation with hydrazides | Acylhydrazones | Antiviral/antitumor scaffolds |
| Conjugate addition | Functionalized succinate analogs | Enzyme inhibitors |
The commercial availability of closely related building blocks like 4-oxo-4-phenyl-but-2-enoic acid (Sigma-Aldrich R152099) and 4-phenyl-but-2-enoic acid (CAS 60341-39-1) underscores the pharmaceutical relevance of this chemical class [7] [8]. These compounds serve as precursors to heterocyclic systems prevalent in medicinal chemistry, including furanones, pyrrolidinediones, and fused polycyclic frameworks that frequently exhibit target-specific bioactivity.
Despite its synthetic utility, significant research gaps persist regarding 4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid. Foremost is the limited exploration of its three-dimensional conformation and its impact on biological target engagement. Unlike rigid frameworks such as artemisinin's tetracyclic peroxide structure [5], this compound's conformational flexibility around the C2-C3 bond creates challenges in structure-activity relationship studies. Computational analyses suggest potential for both s-cis and s-trans conformers of the α,β-unsaturated system, each presenting distinct pharmacophore projection – a feature requiring systematic investigation through techniques like NMR spectroscopy and X-ray crystallography [1] [8].
Supply chain limitations further restrict comprehensive evaluation, as evidenced by the compound's frequent "temporarily out of stock" status among specialized chemical suppliers [1]. This scarcity necessitates improved synthetic routes; current approaches via condensation of 4-(methylsulfonyl)benzaldehyde with phenylacetic acid derivatives followed by selective acetylation suffer from moderate yields and challenging purification steps. Research priorities should focus on:
Emerging academic interest centers on its unexplored bioisosteric potential – specifically, whether the methylsulfonylphenyl unit could be replaced with sulfonamides, tetrazoles, or phosphonate groups while retaining biological activity. Additionally, its applicability in synthesizing covalent inhibitor scaffolds remains underexploited. The α,β-unsaturated carbonyl system presents opportunities for targeted covalent modification of cysteine residues in enzymes, analogous to β-diketo acid functionalities used in HIV integrase inhibitors [6]. Recent studies on phenanthrene β-diketo acids demonstrate how strategic placement of Michael acceptors can yield potent antiviral agents – a design principle applicable to derivatives of this butenoic acid [6].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6